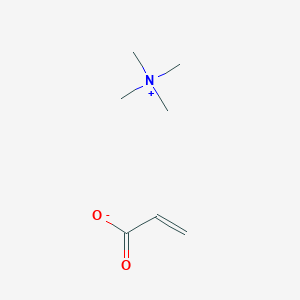

Tetramethylammonium acrylate

Description

Structure

2D Structure

Properties

CAS No. |

16431-85-9 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.2 g/mol |

IUPAC Name |

prop-2-enoate;tetramethylazanium |

InChI |

InChI=1S/C4H12N.C3H4O2/c1-5(2,3)4;1-2-3(4)5/h1-4H3;2H,1H2,(H,4,5)/q+1;/p-1 |

InChI Key |

UBUNGTDUKIRAGR-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)C.C=CC(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)C.C=CC(=O)[O-] |

Other CAS No. |

16431-85-9 |

Origin of Product |

United States |

Advanced Polymerization Techniques for Tetramethylammonium Acrylate Systems

Mechanistic Investigations in Controlled Polymerization of Acrylates

Controlled polymerization techniques, often termed "living" polymerizations, are characterized by the absence of irreversible termination and chain transfer reactions. This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures like block copolymers.

Living anionic polymerization is a powerful method for producing well-defined polymers, but its application to acrylates is often complicated by side reactions at the monomer's ester group. researchgate.net The use of metal-free initiating systems involving quaternary ammonium (B1175870) salts, such as tetramethylammonium (B1211777) (TMA), has been explored to mitigate these issues.

In one key study, a tetramethylammonium-triphenylmethide (TMA-TPM) initiator was generated in situ for the polymerization of methyl methacrylate (B99206) (MMA). cas.cn This initiator demonstrated greater stability compared to its tetrabutylammonium (B224687) or tetrahexylammonium (B1222370) counterparts. The polymerization, conducted in tetrahydrofuran (B95107) (THF) at -78 °C, yielded poly(methyl methacrylate) (PMMA) with very narrow molecular weight distributions (Đ < 1.1). cas.cn This high degree of control is characteristic of a living polymerization, where polymer chains grow uniformly. However, the initiation was found to be relatively slow compared to propagation, leading to low initiator efficiencies, typically in the range of 9-40%. cas.cn The mechanism proceeds via an anionic chain growth where the large, non-coordinating tetramethylammonium cation helps to stabilize the propagating carbanionic chain end without promoting side reactions. researchgate.netcas.cn

| Initiator System | Monomer | Temperature (°C) | Polydispersity Index (Đ) | Initiator Efficiency (%) | Source(s) |

| Tetramethylammonium-triphenylmethide (TMA-TPM) | Methyl Methacrylate (MMA) | -78 | < 1.1 | 9 - 40 | cas.cn |

Group Transfer Polymerization (GTP) is a distinct type of living polymerization suitable for acrylic monomers, which employs a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator. lboro.ac.uk The process is catalyzed by either nucleophilic anions or Lewis acids. Tetrabutylammonium salts, such as tetrabutylammonium benzoate (B1203000), cyanide, or bifluoride, are commonly used as nucleophilic catalysts. lboro.ac.ukresearchgate.net

The mechanism involves the transfer of a trialkylsilyl group from the active polymer chain end to the incoming monomer, regenerating a silyl ketene acetal at the new chain end. researchgate.net Research on the GTP of methyl methacrylate (MMA) catalyzed by tetrabutylammonium benzoate in tetrahydrofuran has provided detailed kinetic models. lboro.ac.uk These studies show that the polymerization often exhibits an induction period, where the initial rate is slow, before proceeding to a steady propagation phase. The process is sensitive to impurities, which can cause a termination reaction, but it is still classified as a living polymerization due to its ability to produce block copolymers and polymers with controlled molecular weights. lboro.ac.uk Catalysts like tetrabutylammonium fluoride (B91410) and cyanide have also been successfully used for the GTP of methyl acrylate (B77674). researchgate.net

| Catalyst | Monomer | Initiator | Key Findings | Source(s) |

| Tetrabutylammonium Benzoate | Methyl Methacrylate (MMA) | Silyl Ketene Acetal | Exhibits an induction period; allows for kinetic modeling. | lboro.ac.uk |

| Tetrabutylammonium Cyanide | Methyl Methacrylate (MMA) | Silyl Ketene Acetal | Effective catalyst for GTP in tetrahydrofuran. | lboro.ac.uk |

| Tetrabutylammonium Fluoride Trihydrate | Methyl Acrylate (MA) | Silyl Ketene Acetal | Successful polymerization of acrylates. | researchgate.net |

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used controlled radical polymerization technique. It relies on a reversible equilibrium between active, propagating radicals and dormant species (typically alkyl halides). cmu.edulabinsights.nl This equilibrium is catalyzed by a transition metal complex, which shuttles a halogen atom between the catalyst and the polymer chain end. labinsights.nl While copper-based catalysts are common, iron complexes have also been explored due to their low cost and low toxicity. mdpi.comcmu.edu

ATRP of acrylates can be challenging. Iron-catalyzed ATRP of acrylate monomers often results in low monomer conversions and polymers with high polydispersity. mdpi.com This is attributed to side reactions involving the acrylate-based propagating radicals. However, specific catalyst systems have shown success. For instance, an iron bromide complex with a tetrabutylammonium bromide salt has been used for the "grafting-from" ATRP of butyl acrylate and other acrylates to create dense polymer brushes with narrow molecular weight distributions (Đ = 1.18–1.28). cmu.edu The fundamental ATRP mechanism allows for the synthesis of well-defined polymers from a wide range of acrylate monomers under relatively simple reaction conditions. acs.orgdiva-portal.org

| Catalyst System | Monomer(s) | Polymer Architecture | Polydispersity Index (Đ) | Source(s) |

| FeBr₂/FeBr₃, Tetrabutylammonium Bromide | Styrene, Butyl Acrylate | Polymer Brush | 1.18 - 1.28 | cmu.edu |

| Iron Complexes | Acrylates | Linear | High (often) | mdpi.com |

| Copper Complexes | (Meth)acrylates | Various (Linear, Star, etc.) | Typically < 1.5 | labinsights.nlacs.org |

Photoinitiated polymerization offers spatial and temporal control over the polymerization process. In these systems, a photoinitiator absorbs light to generate reactive species (radicals or ions) that initiate polymerization. The kinetics of these reactions are often characterized by rapid rates and are influenced by factors like light intensity and temperature. kpi.uatue.nl

Tetramethylammonium salts can play a crucial role as coinitiators in these systems. Specifically, tetramethylammonium tetraorganoborates have been used as effective coinitiators for the visible-light-induced polymerization of acrylates. acs.org When paired with a suitable photosensitizer dye, such as 5,7-diiodo-3-butoxy-6-fluorone, the borate (B1201080) salt participates in a photoinduced electron transfer process. The excited dye transfers an electron from the borate anion, which then fragments to produce an initiating radical. This initiation mechanism allows the polymerization to be triggered by visible light sources, such as blue LEDs. Kinetic studies of such systems help in understanding and controlling the rates of polymerization and final polymer properties. acs.org

Copolymerization Strategies for Tetramethylammonium-based Acrylates

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy for creating materials with a combination of properties or entirely new functionalities. By carefully selecting monomers and polymerization techniques, a vast range of functional copolymers can be designed and synthesized.

The design of functional acrylate copolymers often targets specific applications. For example, in the field of microelectronics, (meth)acrylate-based copolymers are used as photoresists. The dissolution behavior of these polymers in the developer solution, which is often an aqueous solution of tetramethylammonium hydroxide (B78521) (TMAH), is a critical property. mdpi.com By incorporating hydrophobic monomers like 1-adamantyl methacrylate alongside more polar and acid-cleavable monomers, the solubility of the resulting copolymer in TMAH can be precisely controlled. This control is essential for achieving high-resolution patterns during the lithography process. mdpi.com

Advanced polymerization techniques like ATRP are instrumental in synthesizing complex copolymer architectures. Star copolymers, which consist of multiple polymer "arms" linked to a central core, can be synthesized using either a "core-first" or "arm-first" approach. researchgate.net These methods allow for the creation of well-defined, high-functionality materials. For instance, copolymers with a dendritic-linear architecture have been synthesized by using a multifunctional initiator for the ATRP of methyl acrylate. diva-portal.org The ability to create such complex and functional structures is a testament to the high degree of control afforded by modern polymerization strategies. researchgate.net

| Copolymer Type | Monomers | Synthesis Method | Key Functionality/Application | Source(s) |

| Photoresist Polymer | Hydroxypropyl methacrylate, tert-butyl methacrylate, 1-adamantyl methacrylate | Free Radical Polymerization | Controlled solubility in tetramethylammonium hydroxide developer | mdpi.com |

| Star Copolymer | Methyl Acrylate | ATRP ("core-first") | High number of functional groups, unique solution viscosity | researchgate.net |

| Dendritic-Linear Copolymer | Methyl Acrylate | ATRP | Controlled complex architecture | diva-portal.org |

Influence of Monomer Ratios on Copolymerization Behavior

Copolymerization is a critical strategy for tailoring the properties of polymers derived from tetramethylammonium acrylate. By incorporating one or more different monomers, the final properties of the resulting copolymer can be finely tuned. The behavior of a copolymerization reaction is fundamentally governed by the reactivity ratios of the participating monomers (r1 and r2). frontiersin.org These ratios describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homo-propagation) versus a unit of the comonomer (cross-propagation). frontiersin.org

The composition of a copolymer is directly influenced by the initial feed ratio of the monomers and their respective reactivity ratios. mdpi.com For example, in the free radical copolymerization of different (meth)acrylate monomers, the final composition of the polymer often differs from the initial monomer feed ratio due to the varying reactivity of each monomer. mdpi.com The monomer reactivity ratios for a specific pair, such as this compound (M1) and a comonomer (M2), can be determined experimentally. This typically involves carrying out a series of polymerization reactions with different initial monomer feed ratios, stopping the reactions at low conversion (<10%), and then determining the composition of the resulting copolymer, often using techniques like ¹H NMR spectroscopy. frontiersin.orgresearchgate.net From this data, the reactivity ratios can be calculated using established linearization methods such as the Fineman-Ross, inverted Fineman-Ross (IFR), or Kelen-Tudos (KT) methods. frontiersin.orgresearchgate.net

Understanding these ratios is crucial as they predict the copolymer composition and the sequence distribution of the comonomers along the polymer chain, which in turn dictates the macroscopic properties of the material. frontiersin.org For instance, if r1 > 1, the growing chain ending in M1 preferentially adds another M1 monomer; if r1 < 1, it prefers to add M2. If r1 ≈ r2 ≈ 1, a random copolymer is formed. If r1 ≈ r2 ≈ 0, the monomers tend to alternate along the chain.

The following interactive table illustrates hypothetical data from a study on the copolymerization of this compound (M1) with a comonomer, Acrylamide (M2), demonstrating the relationship between the monomer feed ratio and the resulting copolymer composition.

Kinetic and Thermodynamic Aspects of Acrylate Polymerization in the Presence of Tetramethylammonium Species

Studies on the photopolymerization of acrylates have shown that the composition of the initiating system, including the concentration of species like tetramethylammonium borate salts, strongly affects the polymerization kinetics. rsc.orgnih.gov For example, in ternary photoinitiator systems, the addition of an onium salt, such as a tetramethylammonium salt, can lead to a substantial increase in the polymerization rate and the final monomer conversion compared to a two-component system. rsc.org The maximum rate of polymerization (Rₚ(max)) and the time required to reach it (tₘₐₓ) are key kinetic parameters used to evaluate the efficiency of an initiating system. rsc.org

The following interactive table summarizes representative kinetic data for the polymerization of an acrylate monomer in the presence of a tetramethylammonium (TMA) based co-initiator, showing the effect of co-initiator concentration on the polymerization rate.

Elucidation of Reaction Mechanisms Involving Tetramethylammonium Acrylate

Radical Generation and Propagation Pathways in Acrylate (B77674) Photopolymerization

Acrylate photopolymerization is a process that relies on the generation of free radicals upon exposure to light, which then initiate a chain reaction leading to the formation of a polymer network. The process can be broadly divided into initiation, propagation, and termination steps.

Initiation: This step involves the creation of initial radical species from a photoinitiator molecule that has absorbed light energy. Type I photoinitiators undergo cleavage upon irradiation to directly form radicals. Type II photoinitiators, on the other hand, require a co-initiator to generate radicals, often through a process of hydrogen abstraction or electron transfer.

Propagation: The generated radicals add to the double bond of an acrylate monomer, creating a new radical center. This new radical then reacts with another monomer molecule, propagating the polymer chain. This chain reaction continues, rapidly increasing the length of the polymer.

Termination: The growth of the polymer chain is halted through termination reactions. This can occur through the combination of two radical chains or through disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two non-radical polymer chains. Oxygen can also inhibit the polymerization process by reacting with the propagating radicals.

In the context of tetramethylammonium (B1211777) acrylate, the tetramethylammonium cation itself does not directly participate in radical generation. However, its presence as a counter-ion can influence the polymerization kinetics. For instance, in polymerizable ionic liquids like tributylmethylammonium (B1194469) acrylate, the high viscosity of the monomer can reduce both the propagation and termination rates.

Table 1: Key Steps in Radical Photopolymerization

| Step | Description |

| Initiation | A photoinitiator absorbs light and generates free radicals. |

| Propagation | Radicals add to acrylate monomers, creating a growing polymer chain. |

| Termination | Two radicals react to terminate the chain growth, either by combination or disproportionation. |

Electron Transfer Mechanisms in Tetramethylammonium Borate-Acrylate Systems

Tetramethylammonium salts can play a crucial role as part of a photoinitiating system, particularly when paired with a borate (B1201080) anion. In these systems, a photosensitizer dye absorbs visible light and is promoted to an excited state. An electron is then transferred from the borate anion to the excited dye.

This electron transfer process results in the formation of a dye radical anion and a boranyl radical. The boranyl radical is unstable and rapidly undergoes fragmentation to generate an alkyl or aryl radical, which is the species that actually initiates the polymerization of the acrylate monomer. The efficiency of this process is dependent on the free energy of activation for the electron transfer between the borate anion and the photosensitizer.

Studies have shown that tetramethylammonium phenyltrialkylborate salts, when used as co-initiators with certain dyes, are highly efficient in the photopolymerization of acrylates. The generation of more than one radical after a single photon absorption contributes to this high efficiency.

Table 2: Electron Transfer Process in Dye/Borate Systems

| Step | Reactants | Products |

| 1. Light Absorption | Dye + Light (hν) | Excited Dye (Dye) |

| 2. Electron Transfer | Excited Dye (Dye) + Borate Anion ([BR4]⁻) | Dye Radical Anion (Dye•⁻) + Boranyl Radical (BR4•) |

| 3. Radical Generation | Boranyl Radical (BR4•) | Triphenylborane (BR3) + Alkyl/Aryl Radical (R•) |

| 4. Polymerization Initiation | Alkyl/Aryl Radical (R•) + Acrylate Monomer | Growing Polymer Chain |

Nucleophilic Substitution and Ylide Formation in Quaternary Ammonium (B1175870) Compounds

Quaternary ammonium compounds, such as those containing the tetramethylammonium cation, can be precursors to the formation of ylides. An ylide is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms. Nitrogen ylides are formed by the deprotonation of a hydrogen on the α-carbon of a quaternary ammonium salt using a strong base.

The formation of nitrogen ylides from quaternary ammonium halides has been shown to be a reversible process when using certain bases. These ylides are reactive intermediates that can participate in various organic reactions. For example, amide-stabilized ammonium ylides have been used in the synthesis of glycidic amides.

While the direct formation of an ylide from tetramethylammonium itself is not possible due to the absence of α-hydrogens, the principles of ylide formation are relevant to the broader class of quaternary ammonium compounds. The general mechanism involves an initial nucleophilic substitution to form the quaternary ammonium salt, followed by deprotonation to yield the ylide.

Michael Addition Reactions in the Context of Tetramethylammonium-Acrylate Interactions

The Michael addition is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor), such as an acrylate.

Tetramethylammonium salts, more commonly their longer-chain analogues like tetrabutylammonium (B224687) bromide, can act as phase-transfer catalysts in Michael addition reactions. In a two-phase system (e.g., aqueous and organic), the quaternary ammonium cation can pair with an anionic nucleophile from the aqueous phase and transport it into the organic phase where the acrylate acceptor is dissolved. This facilitates the reaction between the nucleophile and the acrylate.

Amines and thiols are common nucleophiles used in aza-Michael and thiol-Michael additions to acrylates, respectively. The reaction of amines with acrylates can be selective, with acrylates being more reactive than methacrylates. While tetramethylammonium acrylate itself acts as the Michael acceptor, the tetramethylammonium cation can influence the reaction environment, particularly in solvent-free conditions or as a phase-transfer catalyst when other nucleophiles are present. The thiol-Michael addition can occur alongside photopolymerization, offering a dual-curing mechanism.

Computational and Theoretical Studies of Tetramethylammonium Acrylate Systems

Density Functional Theory (DFT) Calculations on Stability and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the stability and reactivity of molecules like tetramethylammonium (B1211777) acrylate (B77674) by calculating energies, electron densities, and other key properties.

The tetramethylammonium (TMA) cation, a component of tetramethylammonium acrylate, is known to be susceptible to degradation, particularly in alkaline environments. DFT calculations are crucial for understanding the kinetics and thermodynamics of these degradation pathways by determining the energies of reactants, products, and, most importantly, the transition states that connect them.

Two primary degradation mechanisms for the TMA headgroup have been identified and studied: nucleophilic substitution (SN2) and ylide formation (Hofmann elimination). nih.govacs.orgacs.org In the SN2 mechanism, a hydroxide (B78521) ion directly attacks one of the methyl groups, leading to the formation of methanol (B129727) and trimethylamine (B31210). acs.orgacs.org In the ylide pathway, the hydroxide abstracts a proton from a methyl group, forming a trimethylammonium methylide intermediate and a water molecule. acs.orgacs.org

Computational studies have focused on calculating the activation energies (ΔE‡ or ΔG‡) for these competing pathways. These energetic barriers determine the rate of each degradation reaction. For the isolated tetramethylammonium cation, DFT calculations have shown that both the SN2 and ylide formation pathways can have comparable activation barriers. acs.org

Recent research has also employed DFT to investigate how the chemical environment, such as the presence of a deep eutectic solvent (DES), affects the stability of the TMA headgroup. nih.govresearchgate.net These studies calculate and compare the reaction energies (ΔEreaction, ΔGreaction) and activation energies (ΔEactivation, ΔGactivation) for degradation mechanisms in the absence and presence of the solvent. The results indicate that the presence of a DES can significantly increase the activation energy for both SN2 and ylide formation, thereby enhancing the chemical stability of the TMA cation. nih.govresearchgate.net This stabilizing effect is attributed to the DES neutralizing the positive charge on the TMA headgroup and reducing the reactivity of the hydroxide ions. researchgate.net

| Mechanism | System | ΔEreaction (kJ/mol) | ΔGreaction (kJ/mol) | ΔEactivation (kJ/mol) | ΔGactivation (kJ/mol) |

|---|---|---|---|---|---|

| Ylide Formation | TMA + OH⁻ | -25.1 | -29.3 | 83.7 | 87.9 |

| Ylide Formation | TMA + OH⁻ + DES | -18.8 | -20.9 | 96.2 | 100.4 |

| SN2 | TMA + OH⁻ | -50.2 | -54.4 | 104.6 | 108.8 |

| SN2 | TMA + OH⁻ + DES | -41.8 | -46.0 | 113.0 | 117.2 |

This interactive table presents DFT-calculated reaction and activation energies for the ylide formation and SN2 degradation mechanisms of the tetramethylammonium (TMA) cation, both with and without the presence of a deep eutectic solvent (DES). The data highlights the stabilizing effect of the DES, as evidenced by the increased activation energies for both degradation pathways.

Beyond energetics, DFT provides detailed information about the electronic structure of this compound. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the regions of a molecule most likely to donate or accept electrons in a chemical reaction.

Ab initio molecular orbital calculations on the tetramethylammonium ion reveal how its positive charge is distributed. nih.gov The calculations show that the charge is not uniformly spherical but is delocalized, creating "patches" of positive charge associated with the methyl groups, interspersed with nearly neutral regions. nih.gov This non-uniform charge distribution has significant implications for how the cation interacts with anions, like the acrylate counter-ion, and other molecules in its environment. nih.gov

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.govmdpi.com These include:

Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com

By calculating these descriptors for this compound, researchers can predict its reactivity towards other chemical species, such as initiators in a polymerization reaction or degrading agents. For example, the molecular electrostatic potential map can illustrate charge distribution and potential interaction sites, visually representing the molecule's reactivity. researchgate.net

Ab Initio Molecular Dynamics (MD) Simulations of Tetramethylammonium-based Architectures

While DFT calculations are excellent for studying static properties and reaction pathways of single molecules, ab initio molecular dynamics (AIMD) simulations allow for the study of the dynamic evolution of molecular systems over time. In AIMD, the forces between atoms are calculated "on the fly" using quantum mechanical methods (like DFT), providing a more accurate description of chemical bonding and reactions compared to classical MD, which relies on predefined force fields. acs.org

AIMD simulations have been employed to study the role of tetra-alkylammonium cations, including TMA, in various chemical processes. nih.govacs.orgresearchgate.net For instance, simulations can model the interaction of the TMA cation with solvent molecules (like water) and other ions. nih.gov This is particularly important for understanding degradation mechanisms, as the hydration level and temperature can strongly influence which pathway (ylide formation or SN2) dominates. nih.gov

One study using AIMD found that for TMA in the presence of hydroxide, ylide formation was the dominant degradation mechanism at lower hydration levels, while the SN2 reaction did not occur. nih.gov At higher temperatures, however, the SN2 pathway became more prominent. nih.gov Such detailed, time-resolved insights into reaction dynamics under varying conditions are a unique strength of the AIMD method. These simulations provide a molecular-level understanding of how factors like solvent arrangement and thermal motion influence the stability and reactivity of tetramethylammonium-based systems.

Modeling of Reaction Pathways and Energy Landscapes for Acrylate Transformations

The acrylate component of this compound is a polymerizable monomer. Computational modeling is essential for understanding the complex reaction pathways involved in acrylate polymerization and other chemical transformations. acs.orgnih.gov These models can predict reaction kinetics and elucidate the mechanisms of initiation, propagation, termination, and side reactions. researchgate.net

DFT is used to calculate the energy barriers and reaction rates for the elementary steps in polymerization. nih.govresearchgate.net For example, theoretical studies have investigated chain transfer to monomer reactions in the high-temperature polymerization of alkyl acrylates. nih.gov By calculating the energy barriers for hydrogen abstraction from different positions on the acrylate molecule, researchers can determine the most likely chain transfer mechanisms, which are critical for controlling the molecular weight of the resulting polymer. nih.gov

Modeling the complete energy landscape for acrylate transformations involves identifying all relevant intermediates and transition states. This allows for a comprehensive understanding of the reaction network. For instance, in the context of photopolymerization, kinetic models can be developed to describe the curing behavior of acrylate systems as a function of temperature and UV intensity. researchgate.netbohrium.com These models, often based on reaction rate constants derived from or validated by DFT calculations, are crucial for optimizing industrial processes like additive manufacturing. researchgate.net The modeling of these reaction pathways provides fundamental insights that can be applied to predict the behavior of this compound in polymerization processes, guiding the synthesis of polymers with desired properties.

Advanced Materials Science Applications of Tetramethylammonium Acrylate

Design and Performance of Anion Exchange Membranes (AEMs) Utilizing Tetramethylammonium (B1211777) Moieties

Anion exchange membranes (AEMs) are critical components in various electrochemical technologies, including fuel cells and water electrolyzers. The performance of these membranes is largely dictated by the chemical nature of their polymer backbone and the incorporated cationic functional groups that facilitate anion transport. Tetramethylammonium is a common quaternary ammonium (B1175870) cation used in the design of AEMs.

The primary role of the tetramethylammonium moiety in an AEM is to provide a fixed positive charge within the polymer matrix, which allows for the conduction of anions, typically hydroxide (B78521) ions (OH⁻), while impeding the transport of cations. The design of high-performance AEMs often involves attaching these cationic groups to a robust and chemically stable polymer backbone.

Photoresist Formulations and Lithographic Performance Based on (Meth)acrylate Polymers

In the realm of microelectronics fabrication, photolithography is a cornerstone process, and the performance of photoresists is paramount for achieving high-resolution patterning. (Meth)acrylate-based polymers are widely used in photoresist formulations, particularly for deep ultraviolet (DUV) lithography. The development of exposed photoresist is commonly carried out using an aqueous alkaline developer, with tetramethylammonium hydroxide (TMAH) being the industry standard.

The interaction between the (meth)acrylate polymer and the TMAH developer is critical for pattern formation. The dissolution behavior of the polymer in the developer determines whether a positive or negative tone image is generated. For a positive-tone resist, the exposed areas become soluble in the TMAH developer. Conversely, for a negative-tone resist, the exposed portions become insoluble.

A significant challenge in the development of (meth)acrylate-based photoresists is the swelling of the polymer film during development, which can degrade the resolution of the patterned features. Research has shown that the dissolution behavior in TMAH can be effectively controlled by tuning the chemical composition of the polymer. A key strategy involves the incorporation of hydrophobic monomers into the polymer backbone. By adjusting the ratio of hydrophilic to hydrophobic groups, the solubility of the polymer in the aqueous TMAH developer can be precisely modulated.

For instance, studies have demonstrated that incorporating bulky, hydrophobic groups, such as adamantyl methacrylate (B99206), can significantly reduce the dissolution rate of the polymer in TMAH. When the proportion of these hydrophobic groups exceeds 50% of the polymer composition, the polymer can become suitable for use as a negative photoresist, where the unexposed regions are soluble, and the exposed, cross-linked regions are not. This control over dissolution is essential for minimizing swelling and achieving high-fidelity pattern transfer.

The molecular design of (meth)acrylate polymers plays a crucial role in enhancing their lithographic performance, including resolution, sensitivity, and line-edge roughness. The molecular weight and polydispersity of the polymer are important parameters that influence its dissolution characteristics.

To achieve higher resolution, researchers focus on designing polymers with uniform molecular weight distributions. The introduction of specific functional groups can also improve imaging quality. For example, acrylate (B77674) copolymers can be designed to be transparent at shorter wavelengths (e.g., 193 nm for ArF lithography), enabling finer patterning.

The choice of monomers and their arrangement in the polymer chain can be tailored to optimize the contrast between the exposed and unexposed regions of the photoresist. This, in turn, leads to sharper and more well-defined patterns after development in TMAH. While numerous studies have investigated various acrylate copolymers for these applications, specific research detailing the lithographic performance of photoresists based on polymerized tetramethylammonium acrylate is limited. However, the foundational role of the TMAH developer in processing a wide array of advanced (meth)acrylate photoresists is well-established.

Phase Change Materials (PCMs) Based on Tetrabutylammonium (B224687) Acrylate Hydrates

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, making them attractive for thermal energy storage applications. While the primary focus of this article is this compound, the scientific literature on acrylate-based PCMs prominently features its close analog, tetrabutylammonium acrylate (TBAAc).

TBAAc hydrate (B1144303) has been experimentally evaluated as a promising PCM for thermal energy storage. It exhibits favorable thermodynamic properties for cooling applications. Research has shown that TBAAc hydrate has a high equilibrium temperature and a significant latent heat of dissociation.

| Property | Value | Condition |

|---|---|---|

| Highest Equilibrium Temperature | 291.5 K | Mass fraction of TBAAc = 0.36 |

| Greatest Dissociation Heat | 195 kJ/kg | Mass fraction of TBAAc = 0.33 |

| Thermal Energy Storage Density | 140 MJ/m³ | With mechanical agitation (600 rpm) |

One of the challenges with TBAAc hydrate as a PCM is its tendency to adhere to heat exchanger surfaces, which can increase thermal resistance and reduce efficiency. To mitigate this, techniques such as mechanical agitation or ultrasonic vibration have been employed to improve the kinetic characteristics of thermal energy storage. mdpi.com Studies have shown that with an agitation rate of 600 rpm, a thermal energy storage density of 140 MJ/m³ can be achieved in 2.9 hours, which is comparable to the performance of ice-based thermal energy storage. mdpi.com

Currently, there is a lack of available research in the scientific literature on the use of this compound as a phase change material.

Synthesis and Characterization of Acrylic Monomers for Advanced Biocompatible Materials

The synthesis and characterization of novel monomers are fundamental to the development of advanced biocompatible materials for applications in medicine and biotechnology. Biocompatible polymers are designed to interact with biological systems without eliciting an adverse immune response. Acrylic monomers are versatile building blocks for creating a wide range of biocompatible polymers due to the tunability of their chemical and physical properties.

The characterization of such monomers would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the chemical structure. For the resulting polymers, characterization would extend to determining molecular weight, thermal properties, and, crucially, biocompatibility through in vitro and in vivo testing. The development of biocompatible materials is a highly active area of research, with a focus on creating materials that are not only non-toxic but also promote specific biological responses, such as tissue regeneration.

Functionalization and Derivative Chemistry of Tetramethylammonium Acrylate

Synthesis of Novel Acrylate (B77674) Derivatives through Site-Specific Functionalization

The synthesis of novel acrylate derivatives from tetramethylammonium (B1211777) acrylate can be approached through reactions targeting either the acrylate moiety or the tetramethylammonium cation. However, the high stability of the tetramethylammonium group generally directs functionalization efforts towards the more reactive acrylate portion of the molecule.

One common strategy involves the copolymerization of tetramethylammonium acrylate with other functional monomers. This approach allows for the incorporation of a wide range of chemical functionalities into the resulting polymer chain. The specific reactivity ratios of the comonomers dictate their distribution along the polymer backbone, influencing the final properties of the material.

Another key method is post-polymerization modification, where a homopolymer of this compound or a copolymer containing its units is first synthesized and then subjected to chemical reactions to introduce new functional groups. This technique is particularly useful for incorporating functionalities that might not be stable under polymerization conditions. Common post-polymerization modification reactions for acrylate-based polymers include hydrolysis, amidation, and transesterification of the ester group, as well as reactions targeting the polymer chain ends.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have enabled the synthesis of well-defined polymers from acrylate monomers with controlled molecular weights and narrow polydispersities. These methods are instrumental in creating block copolymers where a poly(this compound) segment is combined with other polymer blocks, leading to materials with unique self-assembly behaviors and properties.

Interactive Data Table: Synthesis Methods for Functionalized Acrylate Polymers

| Synthesis Method | Description | Key Features | Potential Functional Groups Introduced |

| Copolymerization | Polymerization of this compound with one or more different functional monomers. | Allows for tunable composition and properties. | Carboxylic acids, hydroxyls, amines, etc., depending on the comonomer. |

| Post-Polymerization Modification | Chemical modification of a pre-formed polymer containing this compound units. | Versatile for introducing sensitive functional groups. | Amides, different esters, alcohols through reduction. |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Techniques that allow for the synthesis of polymers with controlled architecture. | Precise control over molecular weight, polydispersity, and block structures. | Enables the creation of block copolymers with diverse functionalities. |

Grafting and Conjugation Reactions of Tetramethylammonium-functionalized Acrylates

The quaternary ammonium (B1175870) group in this compound imparts a positive charge, making polymers derived from it attractive for surface modification and conjugation with biomolecules.

Grafting Reactions:

Grafting involves the attachment of polymer chains to a substrate or another polymer backbone. "Grafting to" methods involve synthesizing a polymer of this compound and then reacting it with a surface. "Grafting from" techniques, on the other hand, initiate the polymerization of this compound directly from a surface that has been pre-functionalized with initiator molecules.

These grafting techniques are widely used to modify the surface properties of materials, such as imparting antimicrobial properties, improving hydrophilicity, or creating surfaces that can interact with biological systems. For instance, surfaces grafted with poly(this compound) can exhibit biocidal activity due to the positive charge of the quaternary ammonium groups, which can disrupt microbial cell membranes.

Conjugation Reactions:

The functional groups introduced into this compound derivatives, as described in the previous section, serve as handles for conjugation reactions. These reactions involve the covalent attachment of specific molecules, such as peptides, proteins, or drugs, to the polymer chain.

For example, if the this compound is copolymerized with a monomer containing a carboxylic acid group, this group can be activated to form an amide bond with the amine group of a protein. This creates a polymer-protein conjugate that combines the properties of both components. Such conjugates are of significant interest in biomedical applications, including drug delivery and tissue engineering. "Click chemistry" reactions, known for their high efficiency and specificity, are also increasingly being employed for the conjugation of biomolecules to functionalized acrylate polymers.

Interactive Data Table: Applications of Grafted and Conjugated this compound Polymers

| Application Area | Description of Functionalization | Resulting Property/Function |

| Antimicrobial Surfaces | Grafting of poly(this compound) onto surfaces like medical devices or textiles. | The cationic polymer chains disrupt bacterial cell membranes, leading to antimicrobial activity. |

| Biomolecule Immobilization | Conjugation of enzymes or antibodies to functionalized poly(this compound) chains. | Creates bioactive surfaces for biosensors or biocatalytic materials. |

| Drug Delivery | Conjugation of therapeutic agents to copolymers containing this compound. | The polymer can act as a carrier to improve drug solubility, stability, and targeted delivery. |

| Gene Delivery | Complexation of negatively charged DNA or siRNA with cationic polymers of this compound. | The polymer can condense and protect nucleic acids and facilitate their entry into cells. |

Catalytic Roles of Tetramethylammonium Species in Acrylate Chemistry

Organocatalysis in Acrylate (B77674) Esterification and Transesterification Reactions

Tetramethylammonium (B1211777) species have emerged as effective organocatalysts for transesterification reactions. Specifically, tetramethylammonium methyl carbonate has been identified as an environmentally benign, metal-free catalyst for the chemoselective transesterification of esters with a variety of alcohols. researchgate.netrsc.orgresearchgate.net The catalytic cycle is proposed to involve the in situ generation of a highly active tetramethylammonium alkoxide species. researchgate.netresearchgate.net This is formed through the reaction of tetramethylammonium methyl carbonate with the alcohol substrate.

The resulting alkoxide is a potent nucleophile that facilitates the transesterification process. researchgate.net This catalytic system is advantageous as it avoids the use of metal catalysts, which can be difficult to remove from the final product. Furthermore, it is effective for a range of substrates, including those with functional groups like amino alcohols, diols, and triols that can deactivate conventional metal-based catalysts. rsc.orgresearchgate.net The process is scalable and the catalyst can be reusable. researchgate.netrsc.org

Research has demonstrated the application of this catalyst system for the degradation of polyesters, highlighting its efficacy in ester exchange reactions. researchgate.net While detailed kinetic data for the transesterification of simple acrylates using this specific catalyst is not extensively detailed in the provided literature, the general mechanism established for other esters is applicable.

| Catalyst | Substrate Type | Alcohol Type | Key Feature |

| Tetramethylammonium methyl carbonate | Esters (general), Polyesters | Primary, Secondary, Diols, Triols | Metal-free, chemoselective, reusable. researchgate.netrsc.orgresearchgate.net |

Phase-Transfer Catalysis (PTC) in Acrylate Synthesis and Reactions

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in separate immiscible phases, typically an aqueous and an organic phase. operachem.com Quaternary ammonium (B1175870) salts are a cornerstone of PTC, acting as agents that transport anions from the aqueous phase into the organic phase, where the reaction can proceed. operachem.comcrdeepjournal.org

In the context of acrylate chemistry, while quaternary ammonium salts with larger alkyl groups (such as tetrabutylammonium (B224687) and cetyltrimethylammonium) are frequently employed as phase-transfer catalysts in the polymerization of acrylic monomers, specific examples detailing the use of tetramethylammonium salts are less common in the literature. d-nb.inforesearchgate.net The effectiveness of a quaternary ammonium salt as a phase-transfer catalyst is highly dependent on its lipophilicity, which allows it to partition into the organic phase with the transported anion. The relatively smaller methyl groups of the tetramethylammonium cation result in lower lipophilicity compared to its longer-chain counterparts, which may limit its efficacy in some liquid-liquid PTC applications.

However, the principle of PTC involves the tetramethylammonium cation pairing with an anion (e.g., an initiator species like persulfate) and transferring it to the organic phase containing the acrylate monomer to initiate polymerization. d-nb.inforesearchgate.net The rate of polymerization in such two-phase systems is often significantly accelerated in the presence of a phase-transfer catalyst compared to the reaction without one. d-nb.info

Tetramethylammonium Salts as Coinitiators and Accelerators in Polymerization Systems

Tetramethylammonium salts, particularly organoborates, have been investigated as effective co-initiators in the photopolymerization of acrylate monomers. researchgate.netrsc.orgnih.gov These systems typically operate under visible light and involve a photosensitizer (dye), which absorbs light and enters an excited state. The tetramethylammonium borate (B1201080) salt then acts as an electron donor in a photoinduced intermolecular electron transfer (PET) process. researchgate.net This transfer generates reactive radicals that initiate the free-radical polymerization of the acrylate monomers.

For instance, tetramethylammonium n-butyltriphenylborate has been used in conjunction with squaraine dyes to polymerize trimethylolpropane (B17298) triacrylate (TMPTA). rsc.orgnih.gov Research shows that while the two-component system (dye/borate salt) can initiate polymerization, the reaction is often slow and results in low monomer conversion. rsc.orgnih.gov

The efficiency of these systems can be significantly enhanced by the addition of a third component, such as a diphenyliodonium (B167342) salt, which acts as an accelerator. rsc.orgnih.gov The addition of the onium salt increases both the polymerization rate and the final monomer conversion. rsc.orgnih.gov This is attributed to a parallel electron transfer pathway where the excited sensitizer (B1316253) can also react with the iodonium (B1229267) salt, generating an additional source of initiating radicals. rsc.orgnih.gov The combination of these components creates a highly efficient ternary photoinitiating system.

The table below summarizes findings on the effect of adding an accelerator to a photoinitiating system containing a tetramethylammonium borate salt for the polymerization of TMPTA.

| Photoinitiating System | Monomer | Max. Polymerization Rate (Rp max) | Final Conversion (%) |

| Squaraine Dye / Tetramethylammonium n-butyltriphenylborate | TMPTA | Low | Low |

| Squaraine Dye / Tetramethylammonium n-butyltriphenylborate / Diphenyliodonium Salt | TMPTA | High | High |

Data derived from qualitative descriptions in research findings indicating that the addition of a third component (onium salt) increased the polymerization rate and conversion. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying tetramethylammonium acrylate for polymer research?

- Methodology : this compound can be synthesized via ion exchange between tetramethylammonium hydroxide (TMAH) and acrylic acid. A typical protocol involves neutralizing acrylic acid with TMAH in a polar solvent (e.g., water or methanol) under inert conditions to prevent premature polymerization. The product is purified via recrystallization or vacuum distillation to remove residual monomers and solvents. Critical controls include pH monitoring during neutralization and spectroscopic validation (e.g., ¹H NMR) to confirm ionic exchange .

- Key Considerations : Impurities such as unreacted acrylic acid or residual solvents can affect polymerization kinetics. Use anhydrous conditions and degassed solvents to minimize side reactions .

Q. Which characterization techniques are essential for verifying the structure and purity of this compound?

- Techniques :

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles. For example, tetramethylammonium-based compounds release counterions at specific temperatures (e.g., ~150–200°C for LaF3 systems) .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions and glass transition temperatures (Tg) in polymer composites .

- ¹³C NMR/FTIR : Confirm acrylate functional groups and absence of residual acrylic acid. Peaks at ~165–170 ppm (¹³C NMR) and ~1700 cm⁻¹ (C=O stretch in FTIR) are characteristic .

- Validation : Cross-reference data with known spectra from PubChem or peer-reviewed studies to resolve ambiguities .

Advanced Research Questions

Q. How does this compound influence the electroresponsive properties of polymer composites?

- Experimental Design : Incorporate this compound into polyethylene-based copolymers (e.g., PEAA-TMAH) and evaluate electromechanical performance using:

- Electrochemical Impedance Spectroscopy (EIS) : Measure ionic conductivity and dielectric properties.

- Mechanical Testing : Quantify stress-strain responses under electric fields (e.g., Johnsen-Rahbek effect).

- Findings : The acrylate moiety enhances ionic mobility, while tetramethylammonium acts as a plasticizer, reducing Tg and improving flexibility. However, excessive counterion content can lead to phase separation .

Q. What role does this compound play in pyrolysis-gas chromatography (Py-GC) for polymer compositional analysis?

- Methodology : Use tetramethylammonium acetate as a derivatization agent in two-step reactive Py-GC. The acrylate derivative facilitates cleavage of ester bonds in acrylic copolymers, enabling precise quantification of monomers (e.g., styrene, butyl acrylate).

- Optimization : Adjust pyrolysis temperatures (typically 400–600°C) to avoid over-degradation. Validate results with ¹H NMR or mass spectrometry .

Q. How can researchers resolve contradictions in thermal stability data for this compound across studies?

- Case Study : Discrepancies in decomposition temperatures may arise from differences in counterion interactions. For example, in LaF3 nanocrystals, tetramethylammonium releases at lower temperatures (~150°C) compared to YF3 systems due to stronger metal-citrate interactions .

- Resolution : Standardize experimental conditions (e.g., heating rate, atmosphere) and characterize host matrices (e.g., citrate content, crystallinity) to isolate material-specific effects .

Q. What experimental strategies are effective for studying this compound in free-radical polymerization systems?

- Design :

- Controlled Radical Polymerization (CRP) : Use tetramethylammonium chloride (TMACl) as a phase-transfer catalyst to enhance monomer solubility in aqueous systems .

- Kinetic Studies : Monitor conversion rates via real-time FTIR or dilatometry. Compare with non-ionic acrylates to isolate ionic effects.

- Challenges : TMACl may act as a chain-transfer agent, requiring strict stoichiometric control to avoid molecular weight polydispersity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.